![molecular formula C13H9ClN2S B3011777 5-Amino-2-[(4-chlorophenyl)sulfanyl]benzenecarbonitrile CAS No. 303147-71-9](/img/structure/B3011777.png)

5-Amino-2-[(4-chlorophenyl)sulfanyl]benzenecarbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

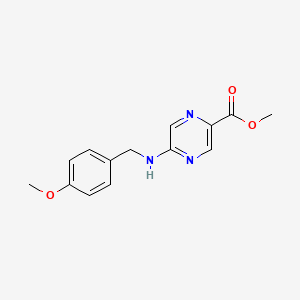

5-Amino-2-[(4-chlorophenyl)sulfanyl]benzenecarbonitrile is a chemical compound with the CAS Number: 303147-71-9 and a molecular weight of 260.75 . It has a linear formula of C13H9ClN2S .

Synthesis Analysis

There is a reported environmentally friendly, rapid, and convenient one-pot ultrasound-promoted synthesis of 5-amino-2- (4-chlorophenyl)-7-substituted phenyl-8,8a-dihydro-7 H - (1,3,4)thiadiazolo (3,2-α)pyrimidine-6-carbonitrile derivatives . This method could potentially be adapted for the synthesis of 5-Amino-2-[(4-chlorophenyl)sulfanyl]benzenecarbonitrile.Molecular Structure Analysis

The InChI code for this compound is 1S/C13H9ClN2S/c14-10-1-4-12 (5-2-10)17-13-6-3-11 (16)7-9 (13)8-15/h1-7H,16H2 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis

The compound has a molecular weight of 260.75 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications

Medicinal Chemistry

In medicinal chemistry, 5-Amino-2-[(4-chlorophenyl)sulfanyl]benzenecarbonitrile is explored for its potential as a building block in the synthesis of pharmaceutical compounds. Its benzenecarbonitrile core can be functionalized to create various derivatives with potential therapeutic effects. The presence of an amino group and a sulfanyl side chain allows for selective reactions that can lead to the development of novel drugs .

Agriculture

This compound may serve as a precursor in the development of agrochemicals. Its chemical structure could be manipulated to produce pesticides or herbicides with specific modes of action against pests and weeds, contributing to crop protection strategies .

Material Science

In the field of material science, 5-Amino-2-[(4-chlorophenyl)sulfanyl]benzenecarbonitrile could be utilized in the creation of new materials. Its molecular structure might be incorporated into polymers or coatings to enhance their properties, such as thermal stability or chemical resistance .

Environmental Science

Environmental science research could employ this compound in the study of pollutant degradation. Its reactivity with various environmental contaminants could lead to the development of novel remediation techniques or the synthesis of compounds that can break down harmful substances .

Analytical Chemistry

The compound’s unique structure makes it a candidate for use as a standard or reagent in analytical chemistry. It could be used in chromatography, spectroscopy, or as a reference compound in the quantification of complex mixtures .

Biochemistry

In biochemistry, 5-Amino-2-[(4-chlorophenyl)sulfanyl]benzenecarbonitrile might be used to study protein interactions or enzyme kinetics. Its ability to bind to certain biomolecules could help in understanding biological pathways or in the design of biochemical assays .

Pharmacology

Pharmacological research could investigate the bioactivity of this compound or its derivatives. It could be part of studies aiming to understand its pharmacokinetics, metabolism, or potential as a lead compound in drug discovery .

Chemical Engineering

Lastly, in chemical engineering, this compound could be involved in process optimization. Its properties might be valuable in the design of efficient synthesis routes or in the development of catalysts that can enhance reaction rates or selectivity .

Safety and Hazards

properties

IUPAC Name |

5-amino-2-(4-chlorophenyl)sulfanylbenzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN2S/c14-10-1-4-12(5-2-10)17-13-6-3-11(16)7-9(13)8-15/h1-7H,16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXFCFVUSGXCZPN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1SC2=C(C=C(C=C2)N)C#N)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-2-[(4-chlorophenyl)sulfanyl]benzenecarbonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chloro-4-fluorophenyl)-3-[(4-methoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B3011694.png)

![{[(4-Methoxyphenyl)methyl]sulfamoyl}dimethylamine](/img/structure/B3011696.png)

![Tert-butyl 3-[[2-[ethyl(prop-2-enoyl)amino]acetyl]-methylamino]pyrrolidine-1-carboxylate](/img/structure/B3011701.png)

![1-(3-bromophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B3011702.png)

![2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B3011706.png)

![[9-(4-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1,4,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(2H)-yl]acetic acid](/img/structure/B3011709.png)

![Methyl 2-amino-2-[3-(2-phenylethyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B3011710.png)

![8-(4-ethylphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3011711.png)

![2-(4-chlorophenyl)sulfanyl-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B3011712.png)

![[(4-Bromophenyl)carbamoyl]methyl 1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxylate](/img/structure/B3011716.png)